molecular formula C16H20N6O2S2 B2797367 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105214-45-6

2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2797367
CAS No.: 1105214-45-6
M. Wt: 392.5
InChI Key: PIVYXFIEGBXSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a hybrid heterocyclic scaffold combining imidazo[2,1-b]thiazole, 1,2,4-triazole, and tetrahydrofuran moieties linked via a thioether and acetamide bridge. Its synthesis likely involves multi-step reactions, including cyclocondensation for the imidazo-thiazole core, thioether bond formation, and amidation, as inferred from analogous methods in and .

Properties

IUPAC Name

2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-10-13(22-5-7-25-15(22)18-10)14-19-20-16(21(14)2)26-9-12(23)17-8-11-4-3-6-24-11/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVYXFIEGBXSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.

Structural Overview

The molecular formula for this compound is C15H15N7O2S2C_{15}H_{15}N_{7}O_{2}S_{2}, with a molecular weight of approximately 389.5 g/mol. The structure incorporates several bioactive moieties, including thiazole, triazole, and acetamide groups, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazo[2,1-b]thiazole and triazole structures. These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of imidazo[2,1-b]thiazole showed promising selective cytotoxicity against human fibrosarcoma (HT-1080) and mouse hepatoma (MG-22A) cell lines while sparing normal fibroblasts (NIH 3T3) .
CompoundIC50 (µM)Cell Line
IT062.03Mtb
IT1015.22Mtb

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of these compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. The presence of thiazole and triazole rings is particularly significant in enhancing antimicrobial activity:

  • In vitro tests revealed strong activity against both gram-positive and gram-negative bacteria as well as fungal strains. The synthesized thiazole derivatives exhibited high NO-induction ability, which contributes to their antimicrobial efficacy .

Antiviral Activity

Compounds with similar structural features have shown effectiveness against viral infections:

  • Antiviral studies indicated that certain derivatives could inhibit the replication of viruses such as hepatitis C and B. The structural components might play a crucial role in targeting viral mechanisms .

Case Studies

Several case studies have illustrated the practical applications of this compound in pharmacology:

  • Study on Anticancer Properties : A study conducted on a series of imidazo[2,1-b]thiazole derivatives found that modifications at specific positions significantly increased their cytotoxicity against cancer cells. The study reported IC50 values ranging from 8.38 µM to 11.67 µM for various derivatives .
  • Evaluation of Antimicrobial Effects : Another investigation focused on the antimicrobial activity of thiazole derivatives indicated their potential as effective agents against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes the observed activities against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.061 µM
Staphylococcus aureus0.125 µM
Escherichia coli0.250 µM

The mechanism of action is believed to involve inhibition of key enzymes essential for bacterial survival, such as pantothenate synthetase in Mycobacterium tuberculosis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (lung adenocarcinoma)23.30 ± 0.35
NIH/3T3 (mouse embryoblast)>1000

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Case Studies

  • Antitubercular Activity : A study reported that a closely related derivative exhibited an IC50 of 2.32 µM against Mycobacterium tuberculosis H37Ra without cytotoxic effects on MRC-5 lung fibroblast cells. This indicates a selective action against the pathogen while preserving normal cell viability .
  • Cytotoxicity Assessment : Another investigation tested various thiazole derivatives, including the target compound, against human glioblastoma U251 cells and melanoma WM793 cells. The results showed promising selectivity and potency, with some compounds demonstrating IC50 values as low as 10–30 µM .

Chemical Reactions Analysis

Imidazo[2,1-b]Thiazole Formation

The 6-methylimidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones or α-bromoacetophenones under reflux in ethanol (60–80°C, 6–8 hours) . For example:

2-Amino-5-methylthiazole+α-BromoacetoneEtOH, Δ6-Methylimidazo[2,1-b]thiazole\text{2-Amino-5-methylthiazole} + \text{α-Bromoacetone} \xrightarrow{\text{EtOH, Δ}} \text{6-Methylimidazo[2,1-b]thiazole}

Table 1: Reaction Conditions for Imidazo[2,1-b]Thiazole Synthesis

ReactantConditionsYield (%)Reference
2-Amino-5-methylthiazoleEthanol, 70°C, 6 hours78

1,2,4-Triazole-Thioether Linkage

The 1,2,4-triazole ring is constructed via cyclization of thiosemicarbazides with carboxylic acids or esters. The thioether bond (-S-) is introduced via nucleophilic substitution between a triazole-thiol and a halogenated acetamide intermediate . For instance:

4-Methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-1,2,4-triazole-3-thiol+ClCH2CONH-(THF-2-yl)CH2DMF, K2CO3Target Compound\text{4-Methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-1,2,4-triazole-3-thiol} + \text{ClCH}_2\text{CONH-(THF-2-yl)CH}_2 \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{Target Compound}

Table 2: Thioether Bond Formation Parameters

BaseSolventTemperature (°C)Time (hours)Yield (%)
K2_2CO3_3DMF251285

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, refluxing with 6M HCl yields:

Target CompoundHCl, Δ2-((4-Methyl-5-(6-Methylimidazo[2,1-b]Thiazol-5-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetic Acid+NH2-(THF-2-yl)CH2\text{Target Compound} \xrightarrow{\text{HCl, Δ}} \text{2-((4-Methyl-5-(6-Methylimidazo[2,1-b]Thiazol-5-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetic Acid} + \text{NH}_2\text{-(THF-2-yl)CH}_2

Table 3: Hydrolysis Conditions and Outcomes

ReagentTemperature (°C)Time (hours)Product Purity (%)
6M HCl100492

Oxidation of Thioether to Sulfone

The thioether linkage is oxidized to a sulfone using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C:

Target Compoundm-CPBA, CH2Cl2Sulfone Derivative\text{Target Compound} \xrightarrow{\text{m-CPBA, CH}_2\text{Cl}_2} \text{Sulfone Derivative}

Table 4: Oxidation Reaction Metrics

Oxidizing AgentSolventTime (hours)Yield (%)
m-CPBADichloromethane288

Nucleophilic Substitution at Tetrahydrofuran (THF) Methyl

The tetrahydrofuran-methyl group participates in nucleophilic substitutions. For example, reaction with benzyl bromide in the presence of NaH forms a benzylated derivative:

Target Compound+BnBrNaH, DMFN-Benzyl Derivative\text{Target Compound} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl Derivative}

Table 5: Substitution at THF-Methyl Group

ElectrophileBaseSolventYield (%)
Benzyl bromideNaHDMF76

Conjugation with Bioactive Moieties

The acetamide’s NH group is acylated with activated esters (e.g., NHS esters) to create prodrugs or targeted conjugates. For instance, reaction with succinimidyl glutarate forms a polyethylene glycol (PEG) conjugate:

Target Compound+Succinimidyl GlutaratePBS, pH 7.4PEGylated Derivative\text{Target Compound} + \text{Succinimidyl Glutarate} \xrightarrow{\text{PBS, pH 7.4}} \text{PEGylated Derivative}

Table 6: Conjugation Reactions

Conjugating AgentConditionsYield (%)
Succinimidyl glutaratePBS, 25°C, 2 hours91

Stability Under Physiological Conditions

The compound’s stability in plasma was assessed at 37°C over 24 hours, showing <5% degradation, indicating robustness against esterases and oxidases .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Molecular Weight* Solubility Bioactivity Synthesis Highlights References
Target Compound Imidazo-thiazole-triazole thioether Tetrahydrofuran-methyl acetamide ~490 g/mol Moderate (DMSO) Putative enzyme inhibition Thioether coupling, amidation
2-((4-Amino-5-(furan-2-yl)...)sulfonyl-N-acetamide Triazole-sulfonyl Furan-2-yl, acetamide ~350 g/mol High (aqueous) Antiexudative Sulfonation of triazole thione
2-(2,4-Dichlorophenoxymethyl)...imidazo-thiadiazole Imidazo-thiadiazole Dichlorophenoxymethyl, methylphenyl ~420 g/mol Low (organic) Antimicrobial Cyclocondensation
Cephalosporin-thiadiazolylthio derivative β-lactam-thiadiazolylthio Tetrazolyl, thiadiazolylthio ~600 g/mol Variable (pH-dependent) Antibacterial β-lactam synthesis

*Molecular weights approximated based on structural formulae.

Research Findings and Trends

  • Bioactivity : Imidazo-thiazole and triazole-thioether motifs (as in the target compound) are associated with kinase inhibition and antifungal activity, whereas sulfonyl-triazoles () prioritize solubility for antiexudative effects .
  • Solubility vs. Permeability: The target compound’s tetrahydrofuran-methyl group strikes a balance between lipophilicity and solubility, contrasting with the highly lipophilic dichlorophenoxymethyl group in ’s compound .
  • Synthetic Complexity : Multi-step syntheses (e.g., thioether coupling in ) are common for such hybrids, but the target compound’s imidazo-thiazole core may require specialized cyclization conditions .

Q & A

Q. What are the key synthetic routes for preparing 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : React thiourea with α-haloketones under acidic/basic conditions (e.g., HCl or KOH) to generate the imidazo[2,1-b]thiazole core .
  • Triazole-thioether linkage : Couple the thiazole intermediate with a triazole-thiol derivative via nucleophilic substitution. Ethanol or DMF is often used as a solvent, with reflux (60–80°C) for 1–3 hours .
  • Acetamide functionalization : React the intermediate with chloroacetamide derivatives in the presence of aqueous KOH, followed by recrystallization from ethanol to purify the final product .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of tetrahydrofuran methyl, triazole-thioether, and imidazothiazole protons/carbons .
  • IR spectroscopy : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 2550–2600 cm1^{-1} (S-H stretch, if present) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to monitor purity .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .
  • Stability assays : Store the compound in desiccated conditions (≤4°C) and test degradation via NMR or HPLC over time .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on the triazole ring) using analogs from literature (e.g., ’s table) .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell line viability assays with ATP-based luminescence) to minimize variability .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity .

Q. How can interaction studies elucidate the compound’s mechanism of action?

  • Molecular docking : Model binding interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina .
  • Enzyme inhibition assays : Measure IC50_{50} values against purified enzymes (e.g., β-lactamase for antibacterial activity) .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to track intracellular localization via confocal microscopy .

Q. What methodological approaches optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Modify the acetamide group to a hydrolyzable ester, improving bioavailability .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .

Q. How can researchers design analogs with improved selectivity for specific biological targets?

  • Bioisosteric replacement : Substitute the tetrahydrofuran moiety with morpholine or piperazine rings to alter hydrophilicity and target affinity .
  • Hybrid molecules : Fuse the triazole-thioether scaffold with coumarin or indole derivatives to enhance DNA intercalation or kinase inhibition .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., log(inhibitor) vs. response) using GraphPad Prism to calculate EC50_{50} values .
  • Two-way ANOVA : Compare activity across multiple cell lines or treatment durations to identify significant differences .

Q. How should researchers address low yields in the final synthetic step?

  • Reaction optimization : Screen catalysts (e.g., LiCl for nucleophilic substitution) or adjust stoichiometry (1:1.2 ratio of triazole-thiol to chloroacetamide) .
  • Alternative solvents : Replace ethanol with DMF or THF to improve solubility of intermediates .

Q. What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • SwissADME : Predicts logP, bioavailability, and P-glycoprotein substrate potential .
  • ProTox-II : Estimates hepatotoxicity and mutagenicity risks based on structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.